molecular formula C10H9F3OS B13594746 1-(4-(Trifluoromethylthio)phenyl)propan-2-one

1-(4-(Trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B13594746
M. Wt: 234.24 g/mol
InChI Key: KQFSZUCBBTUTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H9F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethylthio)phenyl)propan-2-one typically involves the introduction of the trifluoromethylthio group to a suitable precursor. One common method involves the reaction of 4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure high yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-(Trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and pathways .

Comparison with Similar Compounds

1-(4-(Trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C10H9F3OS

Molecular Weight

234.24 g/mol

IUPAC Name

1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9F3OS/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3

InChI Key

KQFSZUCBBTUTGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)SC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.